molecular formula C9H7NO4S B8007299 2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate

2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate

Cat. No.: B8007299
M. Wt: 225.22 g/mol
InChI Key: WEOJYDZVSXRFIS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a 2,5-dioxopyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:

    Thiophene-3-carboxylic acid: is dissolved in a suitable solvent like dichloromethane.

    N-hydroxysuccinimide: and are added to the solution.

  • The reaction mixture is stirred at room temperature for several hours.
  • The resulting product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with precise control of reaction conditions, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The ester bond can be hydrolyzed to yield thiophene-3-carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically in the presence of a base like triethylamine.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products

    Nucleophilic substitution: Substituted thiophene derivatives.

    Oxidation: Oxidized thiophene compounds.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Thiophene-3-carboxylic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Bioconjugation: It serves as a linker in the conjugation of biomolecules, aiding in the development of targeted drug delivery systems and diagnostic tools.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.

Mechanism of Action

The mechanism by which 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate exerts its effects depends on its application:

    In medicinal chemistry: , it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    In materials science: , the compound’s electronic properties are crucial, influencing the conductivity and stability of the materials in which it is incorporated.

    In bioconjugation: , the ester linkage facilitates the attachment of biomolecules, enabling targeted interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring but differ in the position and nature of substituents.

    N-hydroxysuccinimide esters: These esters are commonly used in bioconjugation and share the NHS moiety with 2,5-dioxopyrrolidin-1-yl thiophene-3-carboxylate.

Uniqueness

This compound is unique due to the combination of the thiophene ring and the NHS ester, which imparts specific reactivity and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c11-7-1-2-8(12)10(7)14-9(13)6-3-4-15-5-6/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOJYDZVSXRFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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